molecular formula C20H33BrO4 B12594009 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene CAS No. 649739-53-7

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene

Cat. No.: B12594009
CAS No.: 649739-53-7
M. Wt: 417.4 g/mol
InChI Key: SVPTYWASINCVSO-UHFFFAOYSA-N
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Description

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and octyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene typically involves multiple steps. One common method includes the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with octyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromine groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination and etherification steps, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used under anhydrous conditions[][4].

Major Products

Scientific Research Applications

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene involves its interaction with various molecular targets. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The ethoxy and octyloxy groups contribute to the compound’s solubility and reactivity in different environments .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
  • Diethylene glycol 2-bromoethyl methyl ether

Uniqueness

1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene is unique due to its combination of bromine, ethoxy, and octyloxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds .

Properties

CAS No.

649739-53-7

Molecular Formula

C20H33BrO4

Molecular Weight

417.4 g/mol

IUPAC Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-octoxybenzene

InChI

InChI=1S/C20H33BrO4/c1-2-3-4-5-6-7-13-24-19-8-10-20(11-9-19)25-18-17-23-16-15-22-14-12-21/h8-11H,2-7,12-18H2,1H3

InChI Key

SVPTYWASINCVSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr

Origin of Product

United States

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